molecular formula C7H8ClNO B11788684 3-Chloro-1,6-dimethylpyridin-2(1H)-one

3-Chloro-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B11788684
M. Wt: 157.60 g/mol
InChI Key: LTEQLOSHUQBDSC-UHFFFAOYSA-N
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Description

3-Chloro-1,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, characterized by a chlorine atom and two methyl groups attached to the pyridine ring, exhibits unique chemical properties that make it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,6-dimethylpyridin-2(1H)-one typically involves the chlorination of 1,6-dimethylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form 1,6-dimethylpyridin-2(1H)-one.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

3-Chloro-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine: Lacks the methyl groups, resulting in different reactivity and applications.

    1,6-Dimethylpyridin-2(1H)-one: Lacks the chlorine atom, affecting its chemical properties and uses.

    3-Bromo-1,6-dimethylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Uniqueness

3-Chloro-1,6-dimethylpyridin-2(1H)-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

3-chloro-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-4-6(8)7(10)9(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEQLOSHUQBDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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